molecular formula C10H9FN4O B14367453 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile CAS No. 93794-14-0

3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile

Cat. No.: B14367453
CAS No.: 93794-14-0
M. Wt: 220.20 g/mol
InChI Key: AGONNJWFGIXKSW-UHFFFAOYSA-N
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Description

3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile typically involves the reaction of 5-fluoro-1,3-benzoxazole with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile is unique due to the presence of both the fluorinated benzoxazole ring and the hydrazinyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

93794-14-0

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

3-[amino-(5-fluoro-1,3-benzoxazol-2-yl)amino]propanenitrile

InChI

InChI=1S/C10H9FN4O/c11-7-2-3-9-8(6-7)14-10(16-9)15(13)5-1-4-12/h2-3,6H,1,5,13H2

InChI Key

AGONNJWFGIXKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)N(CCC#N)N

Origin of Product

United States

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